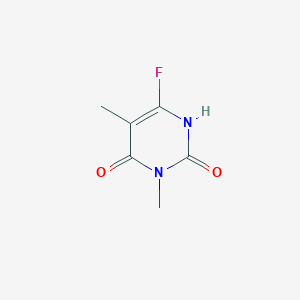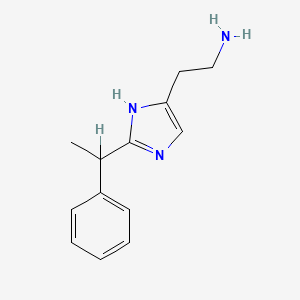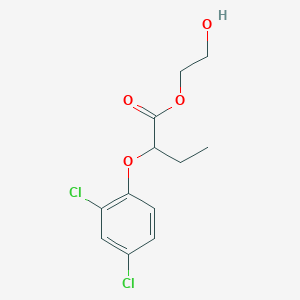![molecular formula CH2Si3 B14307444 Trisilabicyclo[1.1.0]butane](/img/no-structure.png)
Trisilabicyclo[1.1.0]butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisilabicyclo[1.1.0]butane is a highly strained bicyclic compound consisting of two cyclopropane rings fused through a common silicon-silicon bond. This unique structure imparts significant strain energy to the molecule, making it an interesting subject for chemical research and applications. The compound’s high strain energy and unique bonding characteristics make it a valuable intermediate in various chemical reactions and synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trisilabicyclo[1.1.0]butane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a cyclopropane or cyclobutane precursor. This can be achieved through the use of strong bases or transition metal catalysts to facilitate the formation of the strained bicyclic structure.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. advancements in synthetic methodologies and the development of more efficient catalysts have made it possible to produce this compound on a larger scale for research and specialized applications.
化学反応の分析
Types of Reactions
Trisilabicyclo[1.1.0]butane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various silicon-containing products.
Reduction: Reduction reactions can lead to the formation of less strained silicon-containing compounds.
Substitution: The strained silicon-silicon bond can be cleaved and substituted with various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used to substitute the silicon-silicon bond.
Major Products Formed
The major products formed from these reactions include various silicon-containing compounds, such as silanes, siloxanes, and silanols. The specific products depend on the reaction conditions and the reagents used.
科学的研究の応用
Trisilabicyclo[1.1.0]butane has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex silicon-containing molecules. Its high strain energy makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research into the biological activity of silicon-containing compounds has led to the exploration of this compound as a potential bioactive molecule.
Industry: this compound is used in the production of specialized materials and as a precursor for the synthesis of advanced silicon-based materials.
作用機序
The mechanism by which trisilabicyclo[1.1.0]butane exerts its effects is primarily through the release of strain energy during chemical reactions. The high strain energy of the silicon-silicon bond makes it highly reactive, allowing for the formation of new bonds and the generation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
類似化合物との比較
Similar Compounds
Bicyclo[1.1.0]butane: A carbon analog of trisilabicyclo[1.1.0]butane, featuring a carbon-carbon bond instead of a silicon-silicon bond.
1-Azabicyclo[1.1.0]butane: An analog with a nitrogen atom at one bridgehead, exhibiting similar strain and reactivity.
Bicyclo[1.1.1]pentane: A related compound with an additional carbon atom, forming a five-membered ring.
Uniqueness
This compound is unique due to its silicon-silicon bond, which imparts different chemical properties and reactivity compared to its carbon and nitrogen analogs. The presence of silicon atoms allows for unique applications in silicon chemistry and materials science, making it a valuable compound for research and industrial applications.
特性
分子式 |
CH2Si3 |
|---|---|
分子量 |
98.28 g/mol |
InChI |
InChI=1S/CH2Si3/c1-3-2-4(1)3/h1H2 |
InChIキー |
KMMWVXVEHKBTGF-UHFFFAOYSA-N |
正規SMILES |
C1[Si]2[Si]1[Si]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)
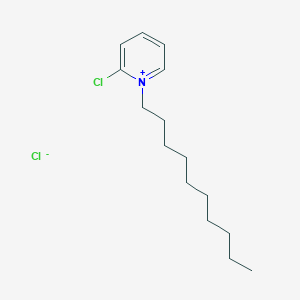
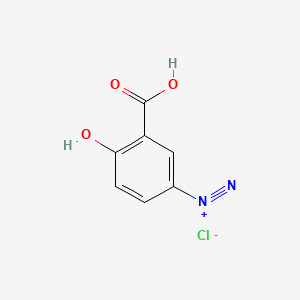
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
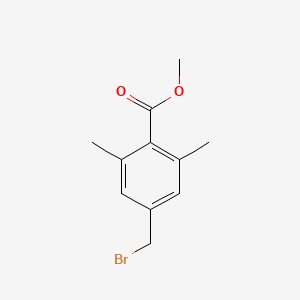

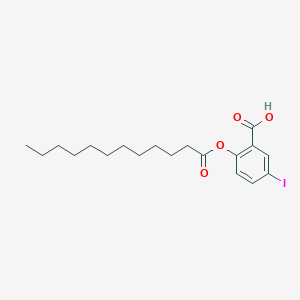
![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)
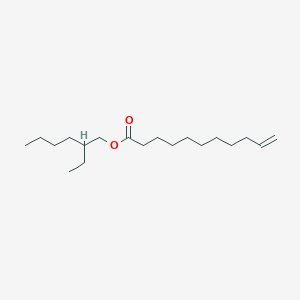

![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
